![molecular formula C5H2BrClN4 B566202 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 944903-06-4](/img/structure/B566202.png)
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis within certain cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death in tumor cells .
Result of Action
The compound has shown superior cytotoxic activities against certain cell lines . For instance, it has demonstrated significant inhibitory activity with IC50 values in the nanomolar range, indicating its potent anti-proliferative effects .
Análisis Bioquímico
Biochemical Properties
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. It has been used in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, which have been evaluated against leukemia cell lines . These compounds have shown good in vitro anti-proliferative activities, with some being 8-10 times more potent than the BTK inhibitor ibrutinib .
Cellular Effects
The cellular effects of this compound are primarily observed through its derivatives. These derivatives have shown significant inhibitory activity against leukemia cell lines, including L1210, K562, and HL-60 . They influence cell function by inhibiting cell proliferation .
Molecular Mechanism
Its derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . These compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
Its derivatives have shown significant inhibitory activity against leukemia cell lines over time .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3,4-dichloropyridine under controlled conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Antitumor Activity
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its utility in the development of anticancer agents. A study highlighted the synthesis of novel derivatives of this compound that demonstrated potent antitumor activity against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin, a standard chemotherapy drug with an IC50 of 9.20 µM . This suggests that compounds based on the pyrazolo[3,4-d]pyrimidine structure may represent a new class of anticancer agents.
Antimicrobial Properties
Research has indicated that pyrazolo[3,4-d]pyrimidines possess antimicrobial properties. They have shown effectiveness against Gram-positive bacteria and have been explored as potential candidates for antibiotic development. The structural modifications of these compounds can enhance their efficacy and selectivity towards bacterial targets .
Anti-inflammatory and Antioxidant Activities
The compound has also been investigated for its anti-inflammatory and antioxidant properties. These activities are crucial in managing conditions such as arthritis and cardiovascular diseases, where inflammation plays a significant role. The ability of pyrazolo[3,4-d]pyrimidine derivatives to modulate inflammatory pathways presents opportunities for therapeutic interventions in chronic inflammatory diseases .
Neurological Applications
Recent studies have explored the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives in models of neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit key enzymes involved in neuroinflammation and oxidative stress, thereby offering potential avenues for the treatment or prevention of neurodegenerative disorders .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is essential for optimizing its pharmacological properties. Variations in substituents on the pyrazolo ring can significantly influence biological activity. For example, modifications at specific positions have been linked to enhanced antitumor efficacy and improved selectivity towards cancer cells .
Synthesis and Derivative Development
The synthesis of this compound involves several synthetic routes that allow for the introduction of various functional groups to tailor its properties for specific applications. Researchers have developed multiple synthetic pathways to facilitate the production of this compound and its derivatives on a gram scale for further biological evaluation .
Case Studies
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
Pyrazolo[3,4-d]pyrimidine Derivatives: Various derivatives with different substituents on the pyrazole and pyrimidine rings.
Uniqueness
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds . Its ability to inhibit CDKs selectively makes it a valuable compound in cancer research and drug development .
Actividad Biológica
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cell lines, and relevant research findings.
Structural Characteristics
The chemical structure of this compound is characterized by a bromine atom at the 3-position and a chlorine atom at the 6-position of the pyrazolo[3,4-d]pyrimidine scaffold. This unique substitution pattern contributes to its distinct biological properties and interactions with various molecular targets.
Target Enzymes
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. The compound acts as an inhibitor of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. By binding to the active site of CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle, ultimately reducing cell proliferation and inducing programmed cell death.
Biochemical Pathways
Inhibition of CDK2 affects several downstream signaling pathways involved in cell proliferation and survival. The compound's interaction with CDK2 has been shown to significantly impair tumor growth in various cancer models, including leukemia and solid tumors .
Cellular Effects
Studies indicate that this compound exhibits potent inhibitory activity against several cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
K562 | 0.5 | Induces apoptosis |
HL-60 | 0.8 | Inhibits proliferation |
L1210 | 0.7 | Cell cycle arrest |
These results suggest that the compound effectively induces apoptosis and inhibits proliferation across different types of leukemia cells .
Case Studies
- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxicity against human leukemia cells (K562 and HL-60). The compound's ability to induce apoptosis was confirmed through assays measuring DNA fragmentation and caspase activation.
- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to a marked reduction in tumor size without significant toxicity to normal tissues. Dosage optimization revealed that lower doses effectively inhibit tumor growth while minimizing adverse effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good stability under physiological conditions, which is essential for its therapeutic application. Metabolism primarily occurs in the liver through phase I and phase II biotransformation reactions, affecting its bioavailability and efficacy in vivo .
Propiedades
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITNWCAUPNRMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681031 | |
Record name | 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-06-4 | |
Record name | 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.